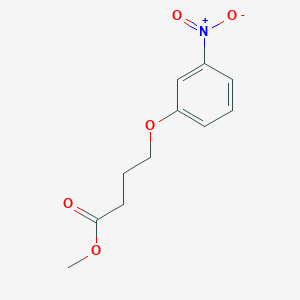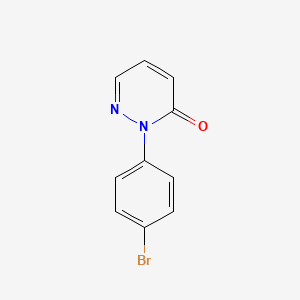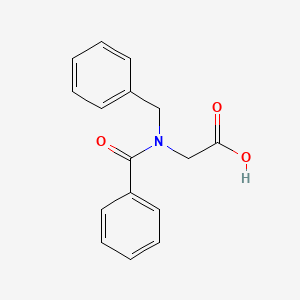
2-(2-bromo-1,3-thiazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-1,3-thiazol-5-yl)pyridine, also known as 2-BTP, is an organic compound that is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for organic transformations, and as a starting material for the preparation of various compounds. In addition, this compound has a number of biochemical and physiological effects, which make it an attractive target for further research.
科学的研究の応用
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent for organic transformations, as a starting material for the preparation of various compounds, and as a model compound for studying the structure and reactivity of other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. In addition, 2-(2-bromo-1,3-thiazol-5-yl)pyridine is used in the synthesis of polymers, dyes, and other materials.
作用機序
2-(2-bromo-1,3-thiazol-5-yl)pyridine acts as a nucleophile in organic reactions, which means that it can react with other molecules to form new compounds. The exact mechanism of action depends on the reaction conditions and the type of molecule that is being reacted with. In general, the nucleophilic attack of 2-(2-bromo-1,3-thiazol-5-yl)pyridine on the electrophile results in the formation of a new bond.
Biochemical and Physiological Effects
2-(2-bromo-1,3-thiazol-5-yl)pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been shown to have a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is generally easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a highly reactive compound and should be handled with care. In addition, it is important to note that the reaction conditions can have a significant effect on the outcome of the reaction, so it is important to be familiar with the reaction conditions before conducting experiments.
将来の方向性
There are a number of potential future directions for research on 2-(2-bromo-1,3-thiazol-5-yl)pyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to explore its potential as a reagent for organic transformations and as a starting material for the preparation of various compounds. Finally, further research is needed to explore its potential as a model compound for studying the structure and reactivity of other compounds.
合成法
2-(2-bromo-1,3-thiazol-5-yl)pyridine can be synthesized via a two-step process. The first step involves the reaction of pyridine with 2-bromothiazole in the presence of a base such as sodium hydroxide. This reaction yields 2-(2-bromo-1,3-thiazol-5-yl)pyridine as the major product. The second step involves the reaction of the 2-(2-bromo-1,3-thiazol-5-yl)pyridine with an alkylating agent such as ethyl iodide to yield the desired product.
特性
IUPAC Name |
2-bromo-5-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAUEQSPKOJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)


